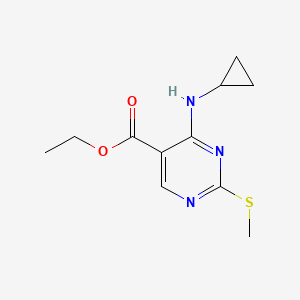

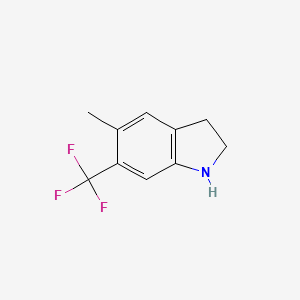

![molecular formula C9H6N2O2 B1313223 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile CAS No. 134997-74-3](/img/structure/B1313223.png)

3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile

Vue d'ensemble

Description

“3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile” is a chemical compound that is often used in organic synthesis reactions as an important intermediate . It can be used to synthesize biologically active compounds, such as drugs and pesticides .

Synthesis Analysis

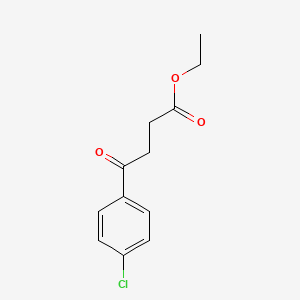

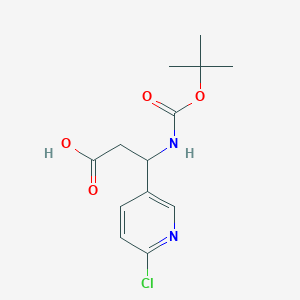

The synthesis of this compound has been described in various scientific papers. For instance, a flow chemistry approach has been used to create libraries of ethyl 3-oxo-2-(substituted-phenylamino)-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylates . The synthesis process typically involves a series of chemical reactions, including the use of Hexane/ethyl acetate as an eluent .Molecular Structure Analysis

The molecular structure of “3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile” is represented by the formula C9H6N2O2 . The InChI code for this compound is 1S/C9H6N2O2/c10-4-6-1-2-8-7(3-6)11-9(12)5-13-8/h1-3H,5H2,(H,11,12) .Chemical Reactions Analysis

This compound can undergo various chemical reactions. For example, it can react with other substances to form new compounds . The exact reactions it undergoes can depend on the conditions and the other substances present.Applications De Recherche Scientifique

Innovative Synthesis Methods

3,4-Dihydro-2H-benzo[1,4]oxazines have been studied for their applications in biology and medication. A novel synthesis method using 2-aminophenol as the starting material to produce various derivatives of 3,4-dihydro-2H-benzo[1,4]oxazine, including 3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile, has been developed. This represents a new pathway for synthesizing these compounds, highlighting their potential in scientific research (詹淑婷, 2012).

Antimicrobial Activity

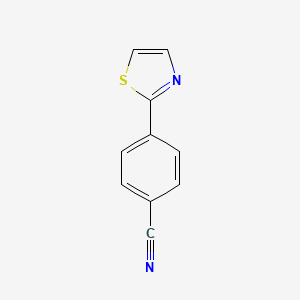

Novel compounds bearing the benzo[b][1,4]oxazin-3(4H)-yl structure have been synthesized and evaluated for their antimicrobial activity. Studies have shown that some of these compounds exhibit significant antimicrobial properties against various strains of bacteria and fungi, indicating their potential application in developing new antimicrobial agents (N. Desai et al., 2017).

Herbicidal Activity

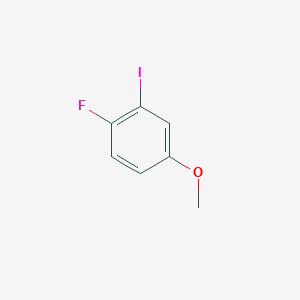

The herbicidal activity of 2-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)isoindoline-1,3-diones, including the commercial herbicide flumioxazin, has been identified as inhibition of protoporphyrinogen oxidase. These compounds demonstrate high efficacy, broad-spectrum activity, and safety to crops, indicating the potential of 3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives in agricultural applications (Mingzhi Huang et al., 2005).

Pharmacological Applications

3,4-Dihydro-2H-benzo[1,4]oxazine derivatives have been investigated as 5-HT6 receptor antagonists. Many of these compounds display subnanomolar affinities for the 5-HT6 receptor, indicating their potential use in treating neurological disorders. The relationship between structure, lipophilicity, and hERG inhibition in these compounds offers insights into the design of new pharmacological agents (S. Zhao et al., 2007).

Chemical Library Development

The synthesis of diverse benzo[1,4]oxazin-3-one-based compounds, including novel benzo[1,4]oxazin-3-one-based tricycles, from 1,5-difluoro-2,4-dinitrobenzene showcases the potential of these structures in creating a chemical library for various research applications. This library could be useful in parallel solution-phase reactions, further expanding the utility of 3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives in scientific research (Yunyun Yuan et al., 2007).

Orientations Futures

Propriétés

IUPAC Name |

3-oxo-4H-1,4-benzoxazine-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c10-4-6-1-2-8-7(3-6)11-9(12)5-13-8/h1-3H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCBILQWUWLALFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(O1)C=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70443001 | |

| Record name | 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile | |

CAS RN |

134997-74-3 | |

| Record name | 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Toluene-4-sulfonic acid 2-{2-[2-(tetrahydropyran-2-yloxy)-ethoxy]-ethoxy}-ethyl ester](/img/structure/B1313150.png)

![6-amino-N-[(4-fluorophenyl)methyl]hexanamide](/img/structure/B1313160.png)

![1-[4-(Trifluoromethoxy)phenyl]imidazolidin-2-one](/img/structure/B1313162.png)